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Introduction
Plantaricin 149 (Pln149) is a bacteriocin produced by Lactobacillus plantarum, a Gram-positive

bacterium. It is a cationic antimicrobial peptide (AMP) that exhibits inhibitory activity against

various pathogenic bacteria, including Staphylococcus aureus and Listeria monocytogenes.

The proposed mechanism of action for Pln149 involves an initial electrostatic attraction to the

negatively charged bacterial cell membrane. Upon interaction, the peptide is believed to adopt

an α-helical structure and accumulate on the membrane surface, leading to disruption and

eventual cell lysis in a "carpet-like" model.

Transmission Electron Microscopy (TEM) is an invaluable high-resolution imaging technique for

elucidating the ultrastructural changes in bacteria induced by antimicrobial agents like Pln149.

TEM enables direct visualization of morphological alterations, such as membrane damage,

intracellular disorganization, and effects on cell division, providing critical insights into the

peptide's mechanism of action. These detailed observations are crucial for the development

and optimization of new antimicrobial therapies.
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While quantitative TEM data for the native Pln149 peptide is not extensively available, studies

on its derivatives provide significant insights. The following table summarizes the quantitative

analysis of division septum errors in S. aureus cells treated with a potent derivative, Pln149-

PEP20, as observed by TEM.

Treatment
Group

Concentration

Percentage of
Cells with
Division
Septum Errors
(%)

Statistical
Significance
(p-value)

Reference

Untreated

Control
0 21 ± 10 -

Pln149-PEP20 1 x MIC 61 ± 20 < 10⁻⁴

Pln149-PEP20 4 x MIC 54 ± 12 < 10⁻⁴

MIC: Minimum Inhibitory Concentration

Key Morphological Observations via TEM
TEM studies on bacteria treated with Pln149 and its derivatives have revealed several key

ultrastructural changes:

Membrane Damage: Disruption and rupture of the cell membrane are common observations,

consistent with the proposed membrane-targeting mechanism.

Intralamellar Structures: The appearance of mesosome-like structures within the cell has

been noted.

Errors in Division Septum: A significant increase in the frequency of errors in the formation of

the division septum during cell replication is a key finding.

Loss of Cytoplasmic Content: In some cases, severe membrane damage leads to the

leakage and loss of intracellular contents.
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This section provides a detailed methodology for studying the effects of Pln149 on bacteria

using TEM.

Bacterial Culture and Treatment
Bacterial Strain:Staphylococcus aureus ATCC 25923 is a commonly used strain for this type

of analysis.

Culture Preparation: Inoculate the bacterial strain in a suitable broth medium (e.g., Mueller-

Hinton Broth) and incubate until it reaches the mid-logarithmic growth phase.

Determination of MIC: Perform a standard broth microdilution assay to determine the

Minimum Inhibitory Concentration (MIC) of Pln149 against the chosen bacterial strain.

Treatment: Treat the bacterial cultures with Pln149 at various concentrations (e.g., sub-MIC,

1x MIC, and supra-MIC) for a predetermined period (e.g., 1-4 hours). An untreated culture

should be maintained as a negative control.

Sample Preparation for TEM
This protocol is adapted from standard methods for preparing bacterial samples for TEM.

Harvesting: Centrifuge the treated and control bacterial suspensions to obtain cell pellets.

Primary Fixation: Resuspend the pellets in a primary fixative solution (e.g., 2.5%

glutaraldehyde in 0.1 M cacodylate or phosphate buffer, pH 7.2-7.4) and incubate for at least

2 hours at room temperature or overnight at 4°C. The volume of fixative should be at least 3-

4 times the volume of the sample.

Washing: Centrifuge the fixed cells and wash them three times with the same buffer used for

fixation to remove excess glutaraldehyde.

Secondary Fixation: Post-fix the cells in a secondary fixative solution (e.g., 1% osmium

tetroxide in the same buffer) for 1-2 hours at room temperature. This step enhances the

contrast of membranes.

Washing: Wash the cells again with the buffer and then with distilled water to remove the

osmium tetroxide.
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Dehydration: Dehydrate the samples through a graded series of ethanol or acetone (e.g.,

30%, 50%, 70%, 90%, and 100%) for 10-15 minutes at each concentration.

Infiltration: Gradually infiltrate the dehydrated samples with an epoxy resin (e.g., Epon or

Spurr's resin) by incubating them in increasing concentrations of resin mixed with the

dehydration solvent.

Embedding and Polymerization: Transfer the infiltrated samples into embedding molds filled

with fresh resin and polymerize them in an oven at the temperature and for the duration

specified for the chosen resin (e.g., 60°C for 48 hours).

Ultrathin Sectioning: Use an ultramicrotome to cut ultrathin sections (70-90 nm) of the resin-

embedded samples.

Staining: Mount the sections on copper grids and post-stain them with heavy metal salts,

such as 3% uranyl acetate followed by lead citrate, to enhance contrast.

TEM Imaging and Analysis
Imaging: Examine the stained sections using a transmission electron microscope operating

at an appropriate accelerating voltage (e.g., 80-120 kV).

Image Acquisition: Capture digital images of representative cells from each treatment group.

Analysis: Analyze the images to identify and document morphological changes. For

quantitative analysis, use image analysis software to measure parameters such as cell wall

thickness, cell diameter, and the percentage of cells exhibiting specific features like division

septum errors.
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Caption: Experimental workflow for TEM analysis of Pln149 effects on bacteria.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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